REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9]1>CO.[Pd]>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, for 2 hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)OC1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][N:10](C(OCC2C=CC=CC=2)=O)[CH2:9]1>CO.[Pd]>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring, for 2 hours while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 250 mL round bottom flask was placed
|
Type
|
CUSTOM
|
Details
|
Hydrogen gas was bubbled
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
FILTRATION
|
Details
|
A filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
This resulted in 5.6 g (67%) of 3-(tetrahydro-2H-pyran-2-yloxy)pyrrolidine as a yellow liquid
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
O1C(CCCC1)OC1CNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |